N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2,4-dimethylbenzene-1-sulfonamide
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Overview
Description
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2,4-dimethylbenzene-1-sulfonamide is a complex organic compound with a unique structure that includes a dimethylamino group, a morpholine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2,4-dimethylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with morpholine in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with 2,4-dimethylbenzenesulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2,4-dimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The dimethylamino group and morpholine ring can interact with enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[4-(dimethylamino)phenyl]-2-(piperidin-4-yl)ethyl}-2,4-dimethylbenzene-1-sulfonamide
- N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-4-yl)ethyl}-2,4-dimethylbenzene-1-sulfonamide
Uniqueness
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2,4-dimethylbenzene-1-sulfonamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3S/c1-17-5-10-22(18(2)15-17)29(26,27)23-16-21(25-11-13-28-14-12-25)19-6-8-20(9-7-19)24(3)4/h5-10,15,21,23H,11-14,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJFWSJQJXMTCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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